molecular formula C9H14F5NO3 B11758999 (2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester

(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B11758999
M. Wt: 279.20 g/mol
InChI Key: QYRHHJUUYSGZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a carbamate group, which is known for its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-pentafluoroethyloxy-ethanol with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce the corresponding alcohol and carbamic acid.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of carbamates.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Produces 2-pentafluoroethyloxy-ethanol and tert-butyl carbamic acid.

    Reduction: Yields the corresponding amine.

    Substitution: Results in various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a research tool or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Similar in structure but lacks the pentafluoroethyloxy group, resulting in different reactivity and applications.

    Methyl carbamate: Another related compound with different substituents, leading to variations in chemical behavior and uses.

Uniqueness

(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds.

Properties

Molecular Formula

C9H14F5NO3

Molecular Weight

279.20 g/mol

IUPAC Name

tert-butyl N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]carbamate

InChI

InChI=1S/C9H14F5NO3/c1-7(2,3)18-6(16)15-4-5-17-9(13,14)8(10,11)12/h4-5H2,1-3H3,(H,15,16)

InChI Key

QYRHHJUUYSGZOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.